molecular formula C20H17BrN4O B2413621 1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326931-06-9

1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2413621
CAS No.: 1326931-06-9
M. Wt: 409.287
InChI Key: SGNPNIJFQKKOOQ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H17BrN4O and its molecular weight is 409.287. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-bromophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O/c1-13-3-4-14(2)15(9-13)11-24-12-22-19-18(20(24)26)10-23-25(19)17-7-5-16(21)6-8-17/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNPNIJFQKKOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H18BrN3O\text{C}_{17}\text{H}_{18}\text{Br}\text{N}_3\text{O}

This structure incorporates a bromophenyl group and a dimethylbenzyl moiety, both of which are known to influence biological activity.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the pyrazolo[3,4-d]pyrimidine class have shown various pharmacological effects, including:

  • Anticancer Activity : Several pyrazolo derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers.

Anticancer Activity

Recent studies on structurally similar pyrazolo compounds indicate that they have significant anticancer properties. For example:

  • A study reported that pyrazolo[3,4-d]pyrimidines induced apoptosis in cancer cell lines through caspase activation and cell cycle arrest mechanisms .
  • Another research highlighted that certain derivatives inhibited tubulin polymerization, leading to reduced cell proliferation in various cancer models .

Antimicrobial Properties

Compounds with similar structural features have been tested for antimicrobial activity:

  • Benzyl derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhances this activity by increasing the compound's reactivity towards bacterial cell walls .

Case Studies

  • Cytotoxicity against Cancer Cell Lines :
    • In vitro studies showed that derivatives of pyrazolo[3,4-d]pyrimidines exhibited IC50 values ranging from 2 µM to 50 µM against various cancer cell lines such as MDA-MB-231 and LNCaP. These studies suggest potential for therapeutic applications in oncology.
  • Mechanism of Action :
    • Molecular docking studies indicated that these compounds may interact with key proteins involved in cancer progression and inflammation. For instance, binding affinity studies revealed interactions with tubulin and other cellular targets crucial for cell division and survival.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits cell growth
AntimicrobialActive against Gram-positive/negative bacteria
Anti-inflammatoryReduces inflammation markers

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C19H19BrN2OC_{19}H_{19}BrN_2O, with a molecular weight of approximately 377.27 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the bromophenyl and dimethylbenzyl groups enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit promising anticancer activities. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

  • Case Study : A derivative with similar structural features demonstrated an IC50 value of 5.82 μmol/L against breast cancer cells, indicating a moderate level of cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazolo derivatives have shown efficacy against a range of bacterial strains, suggesting potential as new antimicrobial agents.

  • Data Table: Antimicrobial Activity
CompoundMIC (μmol/L)Bacterial Strain
Compound A4–12E. coli
Compound B6–20S. aureus
Compound C3–10P. aeruginosa

This table illustrates the Minimum Inhibitory Concentration (MIC) values for various derivatives, highlighting their effectiveness against common pathogens .

Anti-inflammatory Effects

Compounds structurally similar to 1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have shown anti-inflammatory properties in preclinical studies. The inhibition of pro-inflammatory cytokines suggests a mechanism that could be exploited for treating inflammatory diseases.

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